(S)-3-Amino-3-(thiophen-3-yl)propanoic acid
CAS No.: 773050-73-0
Cat. No.: VC2024351
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773050-73-0 |
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Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | (3S)-3-amino-3-thiophen-3-ylpropanoic acid |
Standard InChI | InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 |
Standard InChI Key | UPDVATYZQLTZOZ-LURJTMIESA-N |
Isomeric SMILES | C1=CSC=C1[C@H](CC(=O)O)N |
SMILES | C1=CSC=C1C(CC(=O)O)N |
Canonical SMILES | C1=CSC=C1C(CC(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid features a thiophene ring bonded to the carbon at the 3-position, with an amino group (-NH2) at the same carbon forming the stereocenter with S configuration. The propanoic acid backbone provides the carboxylic acid functional group, creating a molecule that combines aromatic heterocyclic character with amino acid functionality.
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural characteristics of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. NMR spectroscopy typically reveals distinctive signals for the thiophene ring protons in the aromatic region (approximately δ 6.8–7.4 ppm), while the chiral center and adjacent methylene group produce characteristic signals in the aliphatic region .
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid typically requires stereoselective methods to ensure the correct configuration at the chiral center. While specific synthetic protocols for this compound are less documented, insights can be gained from approaches used for structurally similar compounds.
Biochemical Properties and Interactions
Structural Basis for Biological Activity
The unique structural features of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid contribute to its potential biological activities. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. The S-configuration at the stereocenter is crucial for specific recognition by biological targets.
Activity | Mechanism | Research Status |
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Enzyme Inhibition | Competitive binding to enzyme active sites | Hypothesized based on structural features |
Neuropharmacological Effects | Interaction with neurotransmitter systems | Requires further investigation |
Antimicrobial Properties | Interference with microbial protein synthesis or cell wall formation | Potential activity based on related structures |
Anticancer Activity | Modulation of cell signaling pathways or inhibition of specific enzymes | Preliminary studies needed |
The specific biological activities of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid require further investigation through detailed pharmacological studies .
Structure-Activity Relationships
Understanding the structure-activity relationships of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives is crucial for optimizing its potential therapeutic applications. The position of the thiophene ring (3-position), the stereochemistry at the chiral center (S configuration), and the distance between the amino group and the carboxylic acid function all contribute to its biological profile.
Research Applications
Applications in Organic Synthesis
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid serves as a valuable building block in organic synthesis for several reasons:
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Chiral building block: The compound provides a defined stereocenter for the synthesis of more complex chiral molecules.
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Functionalization potential: The thiophene ring offers sites for further functionalization through various reactions including halogenation, metalation, and cross-coupling reactions.
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Peptide synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptides to modify their properties and functions.
These applications make the compound valuable in the development of new materials, bioactive compounds, and synthetic methodologies .
Applications in Biochemical Research
In biochemical research, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid may serve several functions:
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Probe for enzyme studies: Can be used to investigate enzyme structure and function.
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Protein modification: Incorporation into proteins to alter their properties or introduce specific functionalities.
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Metabolic studies: Investigation of amino acid metabolism and transport.
These applications contribute to our understanding of fundamental biochemical processes and may lead to new insights into cellular function and disease mechanisms .
Comparative Analysis with Related Compounds
Structural Analogs
Comparing (S)-3-Amino-3-(thiophen-3-yl)propanoic acid with structurally related compounds provides insights into the effects of subtle structural modifications on properties and activities:
Table 3: Comparison with Structural Analogs
Compound | Key Structural Difference | Potential Impact on Properties |
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(R)-3-Amino-3-(thiophen-3-yl)propanoic acid | Opposite stereochemistry at C-3 | Different biological recognition and activity profiles |
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid | Thiophene attached at 2-position | Altered electronic distribution and binding orientation |
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid | Amino group at C-2 instead of C-3 | Different zwitterionic character and metabolic pathways |
(S)-3-Amino-3-(phenyl)propanoic acid | Phenyl ring instead of thiophene | Absence of sulfur atom affects electronic properties and hydrogen bonding |
These structural differences result in distinct physicochemical properties, biological activities, and synthetic accessibility .
Biological Activity Comparisons
The biological activities of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid and its structural analogs may differ significantly based on their structural features:
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Stereoisomeric effects: The (S) and (R) enantiomers typically exhibit different binding affinities and activities due to the chiral nature of biological receptors.
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Positional isomerism: The position of the thiophene attachment (2- vs. 3-position) affects the electronic distribution and steric properties, leading to different interaction profiles.
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Bioisosterism: Thiophene vs. other aromatic rings (phenyl, furan, etc.) influences solubility, metabolic stability, and target selectivity.
These comparisons highlight the importance of precise structural design in developing compounds with specific biological activities .
Analytical Methods for Characterization
Chromatographic Methods
Several chromatographic techniques are suitable for the analysis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid:
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HPLC: High-performance liquid chromatography with chiral stationary phases is particularly valuable for assessing enantiomeric purity.
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GC-MS: Gas chromatography-mass spectrometry can be used after appropriate derivatization.
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TLC: Thin-layer chromatography provides a simple method for monitoring reactions and assessing purity.
These techniques enable the separation, identification, and quantification of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid in various matrices .
Spectroscopic Methods
Spectroscopic techniques provide essential information about the structural features of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid:
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NMR Spectroscopy: Provides detailed information about the molecular structure, including confirmation of the thiophene moiety and the stereochemistry at the chiral center.
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Mass Spectrometry: Enables identification based on molecular weight and fragmentation patterns.
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IR Spectroscopy: Reveals characteristic absorption bands for functional groups such as carboxylic acid, amino, and thiophene ring.
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X-ray Crystallography: Provides definitive confirmation of the absolute configuration when suitable crystals can be obtained.
These analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of synthesized (S)-3-Amino-3-(thiophen-3-yl)propanoic acid .
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic methods for (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, particularly:
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Enantioselective catalysis: Development of catalytic systems that enable high stereoselectivity with lower catalyst loadings.
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Flow chemistry approaches: Continuous-flow methods that improve efficiency and scalability.
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Green chemistry protocols: More environmentally friendly synthesis approaches with reduced waste generation.
These advances would facilitate broader access to the compound for research and potential applications .
Biological Evaluation
Comprehensive biological evaluation of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid should include:
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Target identification: Determination of specific biological targets and binding modes.
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Structure-activity relationship studies: Systematic investigation of structural modifications and their effects on activity.
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In vivo studies: Assessment of pharmacokinetics, efficacy, and safety in appropriate models.
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Mechanism of action elucidation: Detailed investigation of molecular mechanisms underlying observed biological activities.
These studies would provide a more complete understanding of the compound's biological potential and guide its development for specific applications .
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